molecular formula C18H12ClF3N2OS2 B11094445 3-(4-chlorophenyl)-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

3-(4-chlorophenyl)-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11094445
M. Wt: 428.9 g/mol
InChI Key: XVHKLEXJOAPXKI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one: is a mouthful, but its structure holds intriguing properties. Let’s break it down:

  • Thiazole Ring: : This compound features a thiazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole family, alongside imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.

  • Solubility and Occurrence: : It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, the thiazole ring naturally occurs in Vitamin B₁ (thiamine), playing a crucial role in energy metabolism and nervous system function.

Preparation Methods

The synthetic routes for this compound involve intricate steps. Unfortunately, specific details on industrial production methods are scarce. researchers have explored various strategies to synthesize related thiazole derivatives.

Chemical Reactions Analysis

Let’s explore the reactions this compound undergoes:

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.

Common reagents and conditions vary based on the specific reaction, but these transformations contribute to the compound’s versatility.

Scientific Research Applications

3-(4-chlorophenyl)-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one: finds applications across disciplines:

    Medicine: It appears in antiretroviral drugs (e.g., Ritonavir), antifungal agents (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin).

    Chemistry: As a parent compound, it contributes to sulfur drugs, biocides, fungicides, and dyes.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways, impacting cellular processes.

Properties

Molecular Formula

C18H12ClF3N2OS2

Molecular Weight

428.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-sulfanylidene-6-[3-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C18H12ClF3N2OS2/c19-12-6-4-10(5-7-12)16-24-14(9-27-16)15(25)23(17(24)26)13-3-1-2-11(8-13)18(20,21)22/h1-8,14,16H,9H2

InChI Key

XVHKLEXJOAPXKI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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